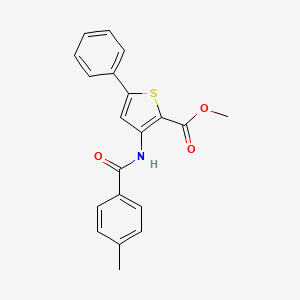

![molecular formula C12H17N3O B6523341 1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one CAS No. 942486-74-0](/img/structure/B6523341.png)

1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one, also known as 4-Piperazin-1-ylmethylpyridin-4-one, is an organic compound with a unique structure and an interesting range of properties. It is a colorless solid that is soluble in water and organic solvents. This compound has been studied extensively in the past few decades due to its potential applications in various fields such as pharmaceuticals, agriculture, and biotechnology.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Pyridin-4-yl ethanone serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers have explored its potential as a building block for developing drugs targeting specific diseases. Its structural features allow for modifications that can enhance bioactivity, solubility, and selectivity. For instance, derivatives of this compound have been investigated as potential antiviral, anticancer, or anti-inflammatory agents .

Heterocyclic Chemistry

As a heterocyclic compound, pyridin-4-yl ethanone participates in diverse chemical reactions. Researchers study its reactivity, functionalization, and regioselectivity. By introducing substituents at different positions on the pyridine ring, scientists can create libraries of derivatives with varying properties. These derivatives may find applications in materials science, catalysis, or organic synthesis .

Coordination Chemistry and Metal Complexes

Pyridin-4-yl ethanone can coordinate with transition metal ions to form stable complexes. These metal complexes exhibit unique properties, such as luminescence, magnetic behavior, or catalytic activity. Researchers explore their potential in fields like molecular sensors, light-emitting materials, and catalysis. The ligand’s flexibility allows for tuning the properties of the resulting complexes .

Agrochemicals and Pesticides

The pyridine moiety in pyridin-4-yl ethanone is of interest in agrochemical research. Scientists investigate its role as a building block for designing insecticides, herbicides, and fungicides. By modifying the substituents, they aim to improve efficacy, selectivity, and environmental safety. The compound’s biological activity against pests makes it a promising candidate for crop protection .

Material Science and Organic Electronics

Researchers explore pyridin-4-yl ethanone derivatives for their electronic properties. These compounds can serve as components in organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic devices. By fine-tuning the molecular structure, scientists aim to enhance charge transport, stability, and efficiency in these materials. The pyridine-based cores contribute to π-conjugation and electron delocalization .

Computational Chemistry and Molecular Modeling

Pyridin-4-yl ethanone is a suitable candidate for computational studies. Researchers use quantum mechanical calculations to predict its properties, energetics, and interactions. Understanding its electronic structure, vibrational modes, and binding affinities aids in rational drug design, catalyst optimization, and material prediction. Computational tools provide insights into its behavior in different environments .

Propiedades

IUPAC Name |

1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-11(16)15-8-6-14(7-9-15)10-12-2-4-13-5-3-12/h2-5H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXNPRGBGUJJLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Pyridin-4-ylmethyl)piperazin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[2-amino-3-cyano-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl]benzoate](/img/structure/B6523259.png)

![methyl 2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B6523267.png)

![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523270.png)

![2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523283.png)

![2-amino-4-(4-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523285.png)

![2-amino-6-(2-hydroxyethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523287.png)

![2-amino-4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523289.png)

![2-amino-4-(2-ethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523292.png)

![2-amino-6-(2-hydroxyethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523294.png)

![4-{N'-[3-(4-methylphenyl)quinoxalin-2-yl]hydrazinecarbonyl}butanoic acid](/img/structure/B6523309.png)

![dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine](/img/structure/B6523317.png)

![N-[(ethylcarbamoyl)amino]pyridine-4-carboxamide](/img/structure/B6523324.png)